molecular formula C5H10FNO B2687603 2-(3-Fluoroazetidin-1-yl)ethan-1-ol CAS No. 1638364-08-5

2-(3-Fluoroazetidin-1-yl)ethan-1-ol

Cat. No.: B2687603
CAS No.: 1638364-08-5
M. Wt: 119.139
InChI Key: DKEYHHTYEWQUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoroazetidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C5H10FNO . It has an average mass of 119.137 Da and a monoisotopic mass of 119.074638 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, couldn’t be found from the web search results .

Scientific Research Applications

Process Development in Synthesis

  • Synthesis of Voriconazole: This compound is used in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The stereochemistry in the synthesis process is critical for its efficacy (Butters et al., 2001).

Antimicrobial and Antifungal Activity

  • Substituted 6-Fluorobenzo[d]thiazole Amides: The compound plays a role in the synthesis of novel amides with significant antibacterial and antifungal activities (Pejchal et al., 2015).
  • Novel Antibacterial Quinolone Derivatives: It's used in the development of quinolone derivatives with potent antibacterial activities against various bacteria strains (Kuramoto et al., 2003).

HIV-1 Attachment Inhibition

  • 4-Fluoro-6-Azaindole Derivatives: This compound is integral in the creation of HIV-1 attachment inhibitors targeting the viral envelope protein gp120, demonstrating significant potential in HIV treatment (Regueiro-Ren et al., 2013).

Stereoselective Synthesis

  • NK(1) Receptor Antagonist Aprepitant: It is used in the stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist with clinical applications in treating conditions like depression and anxiety (Brands et al., 2003).

Crystallography and Computational Analysis

  • Molecular Orbital Study: This compound has been studied using computational methods for understanding molecular interactions and energy barriers in molecular systems (Gordon, 1969).

Cancer Research

  • Selective Estrogen Receptor Degrader and Antagonist: It has been utilized in the development of compounds like AZD9833 for treating ER+ breast cancer (Scott et al., 2020).

Antibacterial and Antifungal Synthesis

  • 3-Acetoxyazetidin-2-ones and 3-Hydroxyazetidin-2-ones: These derivatives show significant antibacterial and antifungal activity, indicating their potential in developing new antimicrobial agents (Walsh et al., 1996).

Properties

IUPAC Name

2-(3-fluoroazetidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-5-3-7(4-5)1-2-8/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEYHHTYEWQUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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